Isomenthol

Catalog No.
S627115
CAS No.
3623-52-7
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomenthol

CAS Number

3623-52-7

Product Name

Isomenthol

IUPAC Name

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1

InChI Key

NOOLISFMXDJSKH-LPEHRKFASA-N

SMILES

CC1CCC(C(C1)O)C(C)C

solubility

Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Synonyms

isomenthol

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C

The exact mass of the compound Isomenthol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublesparingly soluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isomenthol (CAS 3623-52-7) is a cyclic monoterpene alcohol and one of the four diastereomeric pairs of 2-isopropyl-5-methylcyclohexanol. While L-menthol dominates the global market as a primary cooling agent, isomenthol is strategically procured for specialized applications where the intense cooling effect of menthol is undesirable. Characterized by a distinct musty, sweet, and earthy-camphoraceous odor profile, isomenthol serves as a critical blending agent for nature-identical essential oils, a stereocontrolling chiral auxiliary in asymmetric synthesis, and an essential analytical reference standard for quality control in industrial thymol hydrogenation processes [1].

Research Fit

WorkflowChiral reference standard for menthol isomer identification
ProbeStereochemical probe for TRPM8 and trigeminal sensory studies
FormulationEutectic modifier for ambient-temperature liquid menthol compositions

Substituting isomenthol with standard L-menthol or neomenthol fundamentally alters both sensory profiles and chemical reactivity. In flavor and fragrance formulations, L-menthol provides an overwhelming cooling sensation (threshold ~0.8 ppm) that masks subtle herbaceous notes, whereas isomenthol's significantly higher cooling threshold (~30 ppm) allows for the introduction of earthy, camphoraceous tones without the harsh sensory 'burn' [1]. In synthetic chemistry, replacing isomenthol with L-menthol in the design of chiral auxiliaries (such as pyrazoles) leads to the induction of the opposite absolute configuration during key transformations like Diels-Alder cycloadditions, making isomenthol an irreplaceable 'chiral switch' for accessing specific enantiomers[2].

Substitution Risk

Stereochemical mismatch
Isomenthol has distinct 3D configuration; sensory and physical properties cannot be assumed from menthol data.
Sensory activation profile
Nasal trigeminal response and cooling intensity differ markedly; using generic menthol may introduce uncontrolled sensory variability.
Formulation behavior
Melting point and eutectic behavior are isomer-specific; direct replacement of menthol with isomenthol alters solid-state processing requirements.

Sensory Formulation: Cooling Threshold Moderation

Taste dilution assays demonstrate that (-)-isomenthol possesses a cooling threshold of 30.0 ppm, compared to the highly potent 0.8 ppm threshold of (-)-menthol [1]. This nearly 40-fold reduction in cooling intensity allows formulators to utilize isomenthol for its structural or olfactory properties without overwhelming the product with a sharp cooling sensation.

Evidence DimensionCooling perception threshold
Target Compound Data(-)-Isomenthol: 30.0 ppm
Comparator Or Baseline(-)-Menthol: 0.8 ppm
Quantified Difference~37.5x higher concentration required to elicit cooling
ConditionsTaste dilution sensory assay

Enables the formulation of complex flavor and cosmetic profiles where minty or herbaceous structural notes are desired without an aggressive cooling effect.

Odor detection threshold
Head-to-head
L-isomenthol 30.2 mg/L; D-isomenthol 41.0 mg/L
vs. L-menthol 5.2 mg/L (5.8×–8.7× higher)
Supports selection for reduced aroma intensity applications
3-AFC procedure; liquid paraffin matrix

Precursor Suitability: Stereochemical Inversion in Chiral Auxiliaries

When utilized as a chiral auxiliary precursor, isomenthol drives opposite stereochemical outcomes compared to L-menthol. For example, in Diels-Alder cycloadditions and alpha-acylations, utilizing 3-phenylisomenthopyrazole (derived from (+)-isomenthol) yields predominant products with the opposite absolute configuration to those synthesized using 3-phenyl-l-menthopyrazole [1].

Evidence DimensionAbsolute configuration of predominant product
Target Compound DataIsomenthol-derived auxiliary: Induces opposite enantiomer/diastereomer
Comparator Or BaselineL-menthol-derived auxiliary: Standard baseline configuration
Quantified DifferenceComplete inversion of predominant absolute configuration
ConditionsAsymmetric alpha-acylation and Diels-Alder cycloadditions

Provides synthetic chemists with a reliable, cost-effective chiral switch to target specific enantiomers without needing to source unnatural (+)-menthol.

Nasal airflow sensation
Head-to-head
D-isomenthol: no effect
vs. L-menthol: significant enhancement (n=40)
Reported binary functional difference; useful as negative control probe
Inhalation study context; model endpoint

Processability & QA: Analytical Benchmarking in Thymol Hydrogenation

The industrial synthesis of racemic menthol via the catalytic hydrogenation of thymol yields a predictable isomer distribution consisting of approximately 60% menthol, 30% neomenthol, and 10% isomenthol [1]. Procuring high-purity isomenthol is therefore mandatory for calibrating gas chromatography (GC) equipment to accurately quantify this 10% impurity fraction, ensuring the final API or fragrance-grade menthol meets strict purity standards.

Evidence DimensionReaction byproduct distribution
Target Compound DataIsomenthol: ~10% of crude mixture
Comparator Or BaselineMenthol: ~60% (target API); Neomenthol: ~30%
Quantified DifferenceIsomenthol constitutes the secondary critical impurity requiring quantification
ConditionsCatalytic hydrogenation of thymol

Essential for QA/QC laboratories to validate separation efficiency and certify the purity of commercial menthol batches.

TRPM8 activation (EC₅₀)
Class-level
Neomenthol EC₅₀: 206 µM
vs. (-)-menthol EC₅₀: 62.6 µM (3.3× difference)
Supports attenuated cooling receptor activation context
Isomer class inference; patch-clamp at -80 mV

Olfactory Blending: Perception Thresholds for Nature-Identical Oils

Olfactory sensory evaluations reveal that L-isomenthol has a perception threshold of 30.165 mg/L, which is significantly higher than that of standard menthol isomers [1]. This elevated threshold, combined with its unique musty, sweet, and earthy-camphoraceous profile, makes it a highly controllable blending agent for recreating the nuanced, authentic scent of natural peppermint oils, which cannot be achieved using pure L-menthol alone.

Evidence DimensionOlfactory perception threshold
Target Compound DataL-isomenthol: 30.165 mg/L
Comparator Or BaselineMenthol isomers: Ranging from 4.734 mg/L (lowest threshold)
Quantified Difference~6.3x higher olfactory threshold than the most potent isomers
ConditionsOlfactory sensory evaluation in aqueous solution

Allows flavorists to precisely dose earthy and camphoraceous background notes into artificial mint oils without risking olfactory overpowering.

Melting point depression
Head-to-head
≥22°C depression with 7.5–20% DL-isomenthol
vs. pure L-menthol mp 42–43°C
Enables liquid formulations at ambient temperature
Patent EP 2457555 B1; atm pressure
Analytical signatures
Cross-study
GC Kovats RI 1174–1182; [α]²⁰/D -25.9° (isomenthol)
vs. menthol [α]²⁰/D -50.2°
Orthogonal QC parameters for identity verification
Chiral GC; polarimetry in ethanol

Chiral Auxiliaries for Asymmetric Synthesis

Isomenthol is directly utilized to synthesize chiral auxiliaries, such as isomenthyl esters and isomenthopyrazoles. Because these derivatives often induce the opposite absolute configuration in asymmetric reactions (like Diels-Alder cycloadditions) compared to their L-menthol counterparts, isomenthol is the procurement choice for chemists needing a reliable 'chiral switch' to access specific target enantiomers[1].

Analytical Standards for Industrial Menthol Production

In the large-scale production of synthetic menthol via thymol hydrogenation, isomenthol consistently forms as a ~10% byproduct. QA/QC laboratories must procure high-purity isomenthol as a certified reference material to calibrate GC/MS instruments, ensuring accurate impurity profiling and verifying the efficiency of downstream vacuum distillation and crystallization processes [2].

Formulation of Nature-Identical Mint Oils and Fragrances

For flavor and fragrance developers, pure L-menthol lacks the complex, earthy depth of natural peppermint extracts. Isomenthol is procured to reintroduce these missing musty, sweet, and camphoraceous notes. Its high cooling and olfactory thresholds allow formulators to achieve an authentic botanical profile without inadvertently spiking the cooling intensity of the final consumer product[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Liquid formulation research
Eutectic modification (melting point depression)
Fluidity at ≥20°C; processing without heated handling
Mild cooling profile studies
Reduced TRPM8 activation potency
Sensory threshold assessment; right-shifted concentration-response
Analytical reference standard
Distinct chiral signatures (RI, optical rotation)
GC chiral separation validation; isomer purity assessment
Stereochemical probe research
Binary functional difference vs menthol
Negative control in nasal sensory and TRPM8 assays

Physical Description

Solid/cool minty aroma

XLogP3

3

UNII

Y73A3UB774

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (98.61%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20752-33-4
3623-52-7
490-99-3

Wikipedia

(-)-isomenthol

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel-: ACTIVE

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